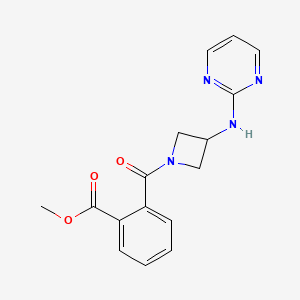

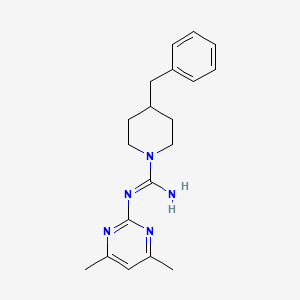

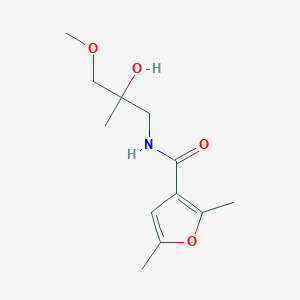

![molecular formula C15H15ClN2O3 B2410539 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097910-63-7](/img/structure/B2410539.png)

1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations .Molecular Structure Analysis

The structure of this compound includes a pyrrolidine-2,5-dione ring and an azetidin-3-yl group. The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine-2,5-dione ring and the azetidin-3-yl group. The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the pyrrolidine-2,5-dione ring and the azetidin-3-yl group .Aplicaciones Científicas De Investigación

Computational Insights into Mannich Base Systems

Mannich base systems, including compounds structurally similar to 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, have been analyzed computationally to understand their equilibrium geometry, vibrational spectra, and electronic structure. Research by Boobalan et al. (2014) highlights the antioxidant activity of these compounds, revealing insights into their bonding, anti-bonding behavior, and hybridization through natural bond orbital (NBO) analysis. The study also delves into the molecular electrostatic potential (MEP), exploring electrophilic and nucleophilic reactive sites, and presents thermodynamic properties at various temperatures (Boobalan et al., 2014).

Antidepressant and Nootropic Potential of Azetidinones

Research into Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone has unveiled potential antidepressant and nootropic (cognitive-enhancing) effects. Thomas et al. (2016) synthesized these compounds, discovering that certain derivatives exhibit significant antidepressant activity, as well as nootropic activity in animal models. This suggests the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent, underlining its importance in the development of new therapeutic agents (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities of Pyrimidine-Azetidinone Analogues

The synthesis of new pyrimidine-azetidinone analogues has demonstrated promising antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) explored these compounds against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The study offers a foundation for designing antibacterial and antitubercular agents, emphasizing the significance of these analogues in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Synthesis of Functionalized Spirooxindole Pyrrolidine Derivatives

Haddad et al. (2015) presented a synthetic pathway for spiro[pyrrolidin-2,3′-oxindoles] through exo-selective 1,3-dipolar cycloaddition, aiming at antibacterial, antifungal, antimalarial, and antitubercular applications. These compounds, confirmed via X-ray diffraction and supported by DFT calculations, showed potent activities against several pathogens, comparable to standard drugs. This study underscores the versatility of pyrrolidine-2,5-dione derivatives in creating compounds with significant antimicrobial properties (Haddad et al., 2015).

Propiedades

IUPAC Name |

1-[[1-(4-chlorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c16-12-3-1-11(2-4-12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGUWYRSUBGVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

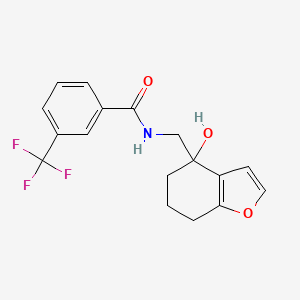

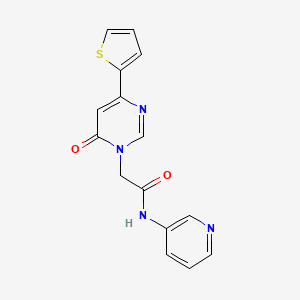

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)

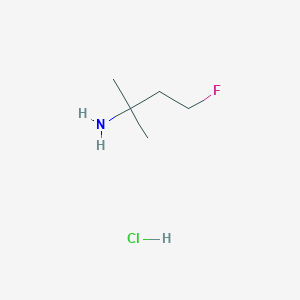

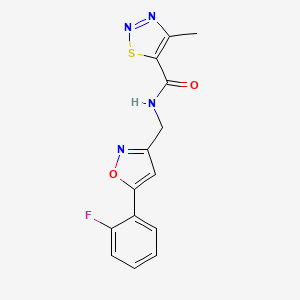

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

methanone](/img/structure/B2410470.png)

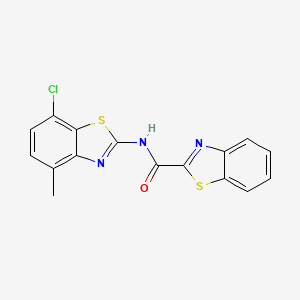

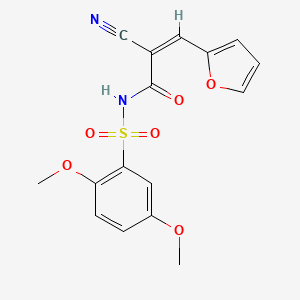

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)